3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(Methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a thiazole ring substituted with a methylsulfanyl group, a trifluoromethylphenylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions
Formation of Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a nitrile and a thiourea derivative under acidic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Addition of Trifluoromethylphenylamino Group: The trifluoromethylphenylamino group is typically added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitrile to primary amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Material Science: Its trifluoromethyl group imparts hydrophobicity, making it useful in designing water-repellent materials.
Biology and Medicine
Drug Development:
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Industry
Agriculture: Potential use in developing agrochemicals due to its stability and bioactivity.
Electronics: Utilized in the synthesis of organic semiconductors and other electronic materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-5-[(E)-2-{[3-(fluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile
- 3-(Methylsulfanyl)-5-[(E)-2-{[3-(chloromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile
Uniqueness
The presence of the trifluoromethyl group in 3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity compared to its analogs with other substituents like fluoromethyl or chloromethyl groups .
Properties
IUPAC Name |
3-methylsulfanyl-5-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S2/c1-21-13-11(8-18)12(22-20-13)5-6-19-10-4-2-3-9(7-10)14(15,16)17/h2-7,19H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPGYTCSJYFYLA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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